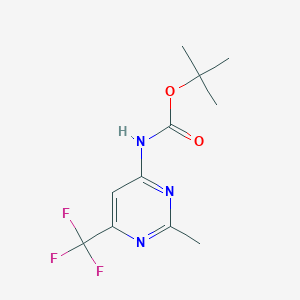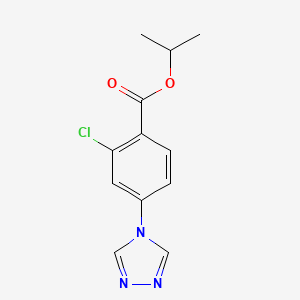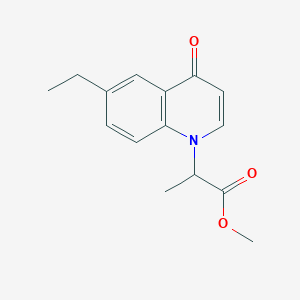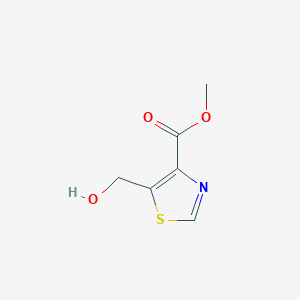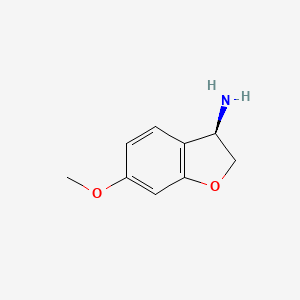
(3R)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6-Methoxy-2,3-dihydrobenzofuran-3-amine is a chiral compound belonging to the benzofuran class of chemicals This compound is characterized by a methoxy group at the 6th position and an amine group at the 3rd position on the dihydrobenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Methoxy-2,3-dihydrobenzofuran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Methoxylation: Introduction of the methoxy group at the 6th position using methanol and a suitable catalyst.
Amination: Introduction of the amine group at the 3rd position through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of ®-6-Methoxy-2,3-dihydrobenzofuran-3-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced catalytic systems and optimized reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into various reduced forms, often using hydrogenation or metal hydrides.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation Products: Quinones and oxides.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Various substituted benzofuran derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting various biological pathways.
Receptor Binding: It can bind to specific receptors, influencing cellular signaling mechanisms.
Medicine:
Drug Development: The compound is being explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry:
Material Science: It is used in the development of advanced materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of ®-6-Methoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
6-Methoxy-2,3-dihydrobenzofuran: Lacks the amine group, resulting in different chemical properties and applications.
3-Amino-2,3-dihydrobenzofuran: Lacks the methoxy group, affecting its reactivity and biological activity.
6-Methoxybenzofuran: Lacks the dihydro structure, leading to different stability and reactivity.
Uniqueness: ®-6-Methoxy-2,3-dihydrobenzofuran-3-amine is unique due to the presence of both methoxy and amine groups on the dihydrobenzofuran ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(3R)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO2/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4,8H,5,10H2,1H3/t8-/m0/s1 |
Clé InChI |
UBNFZTRISBVHJR-QMMMGPOBSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)[C@H](CO2)N |
SMILES canonique |
COC1=CC2=C(C=C1)C(CO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Isopropylbenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11807754.png)
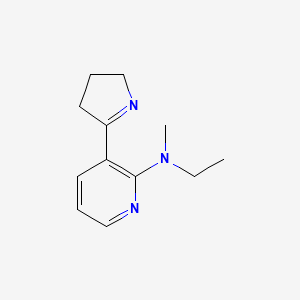

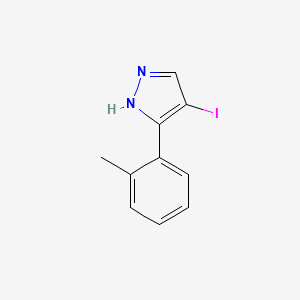
![2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11807771.png)




